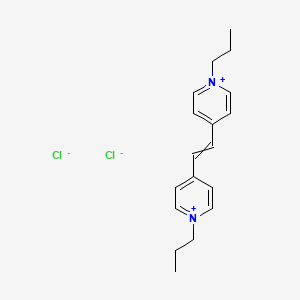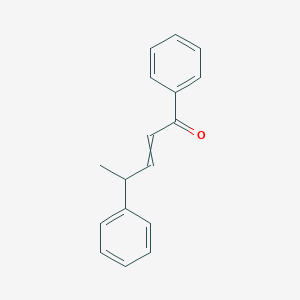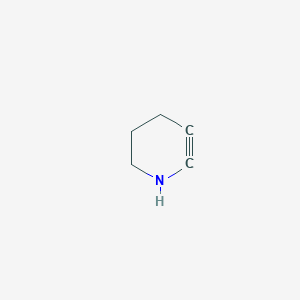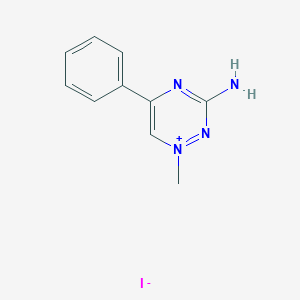
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
The synthesis of 1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with acetophenone derivatives under acidic conditions to form the pyrrole ring. Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce the benzyl and phenyl groups onto the pyrrole core. Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Major Products: These reactions yield products such as pyrrole oxides, reduced pyrroles, and substituted pyrroles, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole can be compared to other pyrrole derivatives, such as:
1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
1-Benzyl-3-[2-(2-furyl)vinyl]-4,5-dihydro-1H-pyrazole: Another related compound with a pyrazole ring instead of a pyrrole ring, offering different reactivity and applications.
Properties
CAS No. |
112500-33-1 |
|---|---|
Molecular Formula |
C24H21N |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-benzyl-4-methyl-2,3-diphenylpyrrole |
InChI |
InChI=1S/C24H21N/c1-19-17-25(18-20-11-5-2-6-12-20)24(22-15-9-4-10-16-22)23(19)21-13-7-3-8-14-21/h2-17H,18H2,1H3 |
InChI Key |
AELPELDQDNUGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)

![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)

![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)






![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
